3,5-Dimethoxycinnamic acid 3,5-Dimethoxycinnamic acid 3-(3, 5-Dimethoxyphenyl)prop-2-enoic acid belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. 3-(3, 5-Dimethoxyphenyl)prop-2-enoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name: Vulcanchem
CAS No.: 16909-11-8
VCID: VC20990849
InChI: InChI=1S/C11H12O4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b4-3+
SMILES: COC1=CC(=CC(=C1)C=CC(=O)O)OC
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol

3,5-Dimethoxycinnamic acid

CAS No.: 16909-11-8

Cat. No.: VC20990849

Molecular Formula: C11H12O4

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethoxycinnamic acid - 16909-11-8

Specification

Description 3-(3, 5-Dimethoxyphenyl)prop-2-enoic acid belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. 3-(3, 5-Dimethoxyphenyl)prop-2-enoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule.
CAS No. 16909-11-8
Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
IUPAC Name (E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid
Standard InChI InChI=1S/C11H12O4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b4-3+
Standard InChI Key VLSRUFWCGBMYDJ-ONEGZZNKSA-N
Isomeric SMILES COC1=CC(=CC(=C1)/C=C/C(=O)O)OC
SMILES COC1=CC(=CC(=C1)C=CC(=O)O)OC
Canonical SMILES COC1=CC(=CC(=C1)C=CC(=O)O)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator